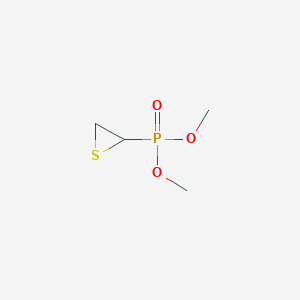

Dimethyl thiiran-2-ylphosphonate

Description

Dimethyl thiiran-2-ylphosphonate is a phosphonate ester derivative featuring a thiirane (a three-membered sulfur-containing heterocycle) substituent. Phosphonates are organophosphorus compounds characterized by a C-PO(OR)₂ structure, where R can be alkyl or aryl groups. While specific data on this compound are absent in the provided evidence, structural analogs and related compounds (e.g., dimethyl phosphonate, thiirane-containing molecules) suggest possible applications in agrochemicals, pharmaceuticals, or polymer chemistry .

Properties

CAS No. |

106306-80-3 |

|---|---|

Molecular Formula |

C4H9O3PS |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2-dimethoxyphosphorylthiirane |

InChI |

InChI=1S/C4H9O3PS/c1-6-8(5,7-2)4-3-9-4/h4H,3H2,1-2H3 |

InChI Key |

KWTKCQAQTWAGKC-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C1CS1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl thiiran-2-ylphosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with thiirane under specific conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can significantly impact the yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl thiiran-2-ylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thiirane ring to a thiol or thioether.

Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various phosphonate esters or amides.

Scientific Research Applications

Dimethyl thiiran-2-ylphosphonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.

Industry: Used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism by which dimethyl thiiran-2-ylphosphonate exerts its effects involves interactions with various molecular targets. The thiirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The phosphonate group can also participate in coordination chemistry, forming complexes with metal ions and other substrates.

Comparison with Similar Compounds

Structural and Functional Analogues

a. Dimethyl Phosphonate (CAS 868-85-9)

- Structure : C₂H₇O₃P (lacking the thiirane group) .

- Properties: Molecular weight 110.05; used as a flame retardant, solvent, or intermediate in organophosphorus synthesis.

- Safety: Limited hazard data available in the provided evidence, though standard phosphonate precautions (e.g., skin irritation protocols) apply .

b. Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Structure : Contains a thietan (four-membered sulfur ring) group instead of thiirane .

- Reactivity : Thietan’s reduced ring strain compared to thiirane may result in lower electrophilicity. Compound 1’s synthesis involves 2-chloromethylthiirane, highlighting thiirane’s utility in forming sulfur-containing heterocycles .

c. Thiirane (Ethylene Sulfide)

- Structure : C₂H₄S (three-membered sulfur ring).

- Reactivity: High ring strain drives nucleophilic ring-opening reactions, forming thiols or sulfides. This reactivity could make dimethyl thiiran-2-ylphosphonate a candidate for controlled-release sulfur donors in drug design.

Hypothetical Comparison Table

*Estimates based on structural analogs due to lack of direct data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.